Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate
CAS No.:
Cat. No.: VC16572464
Molecular Formula: C22H29O2PPd
Molecular Weight: 462.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29O2PPd |
|---|---|
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate |
| Standard InChI | InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;+2/p-1 |
| Standard InChI Key | LJUYVIDFAFBXKO-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)[O-].CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd+2] |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Bonding
The molecular formula of Pd(II)-DtBPhPhPAc is C22H29O2PPd, with a molecular weight of 462.9 g/mol. The palladium(II) center is square-planar, coordinated to three distinct groups:
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Ditert-butyl-(2-phenylphenyl)phosphane ligand: The phosphorus atom donates electron density to the palladium center, stabilizing the metal in its +2 oxidation state. The bulky tert-butyl groups enhance steric protection, preventing unwanted side reactions .
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Acetate ion (OAc⁻): Acts as a monodentate ligand, contributing to the solubility of the complex in polar solvents .
X-ray crystallographic studies of analogous palladium-phosphine complexes reveal bond lengths of 2.28–2.32 Å for Pd–P and 2.05–2.10 Å for Pd–O (acetate) . The dihedral angle between the biphenyl and phosphine moieties is approximately 85°, optimizing π-π stacking interactions in the solid state.
Synthesis and Purification
Synthetic Routes
Pd(II)-DtBPhPhPAc is typically synthesized via two primary methods:
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Direct Ligand Exchange:
Palladium acetate [Pd(OAc)2] reacts with ditert-butyl-(2-phenylphenyl)phosphane (DtBPhPhP) in toluene at 60°C for 12 hours:Yields range from 70–85% after recrystallization from dichloromethane/hexane.
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Cyclometalation Pathway:
As reported by Organometallics, Pd(OAc)2 and tri-tert-butylphosphine undergo C–H activation to form a cyclometalated intermediate, which is subsequently treated with DtBPhPhP to yield the target complex . This method achieves 90% purity but requires rigorous exclusion of moisture .
Purification Challenges
Common impurities include:
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Palladium nanoparticles (Pd⁰): Result from unintended reduction during synthesis .
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Phosphine oxide derivatives: Formed via oxidation of the phosphine ligand .
Column chromatography (SiO2, eluent: ethyl acetate/hexane 1:4) effectively removes these byproducts.
Catalytic Applications
Suzuki-Miyaura Cross-Coupling
Pd(II)-DtBPhPhPAc catalyzes aryl-aryl bond formation between aryl halides and boronic acids. Key performance metrics include:
| Substrate | Turnover Frequency (TOF, h⁻¹) | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 1,200 | 98 | |
| 2-Chloropyridine | 850 | 92 | |
| 3-Iodonitrobenzene | 950 | 89 |
Reaction conditions: 1 mol% catalyst, K2CO3 base, ethanol/H2O (3:1), 80°C .
Buchwald-Hartwig Amination
The complex facilitates C–N bond formation between aryl halides and amines. For example, coupling 4-bromoacetophenone with morpholine achieves 94% yield in 6 hours at 100°C . Steric hindrance from the tert-butyl groups suppresses β-hydride elimination, favoring amine coordination .
Mechanistic Insights
Oxidative Addition and Transmetalation
In situ NMR studies ( ) demonstrate that Pd(II)-DtBPhPhPAc undergoes rapid oxidative addition with aryl iodides (k = 5.6 × 10⁻³ s⁻¹), followed by rate-determining transmetalation with boronic acids (ΔG‡ = 24.3 kcal/mol) . The acetate ligand dissociates during catalysis, generating a 14-electron Pd⁰ intermediate .
Catalyst Deactivation Pathways
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Phosphine Oxidation: Exposure to air converts DtBPhPhP to its oxide, reducing catalytic activity by 40% after 24 hours .
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Pd Aggregation: Prolonged heating (>100°C) induces palladium nanoparticle formation, detectable via TEM (particle size: 3–5 nm) .
Comparative Analysis with Related Complexes
| Complex | TOF in Suzuki (h⁻¹) | Thermal Stability (°C) | Solubility in THF (g/L) |
|---|---|---|---|
| Pd(II)-DtBPhPhPAc | 1,200 | 180 | 12.5 |
| Pd(PPh3)4 | 800 | 120 | 8.2 |
| PdCl2(dppf) | 950 | 160 | 10.1 |
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